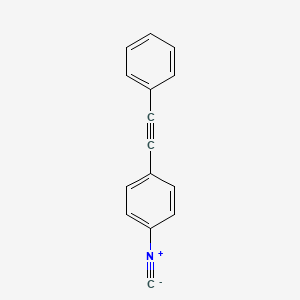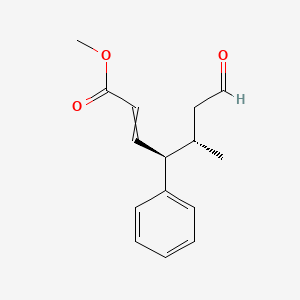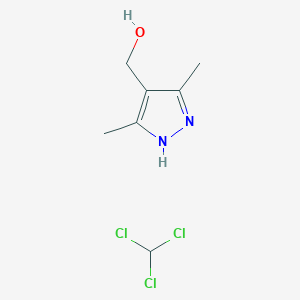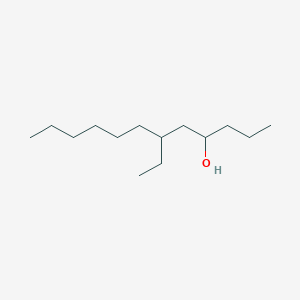
4-Dodecanol, 6-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecanol, 6-ethyl- is an organic compound belonging to the class of fatty alcohols. These compounds are characterized by a long aliphatic chain with a hydroxyl group (-OH) attached to one end. 4-Dodecanol, 6-ethyl- is a derivative of dodecanol, which is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dodecanol, 6-ethyl- can be synthesized through several methods. One common laboratory method involves the Bouveault-Blanc reduction of ethyl laurate . This process reduces the ester to the corresponding alcohol using sodium and ethanol as reducing agents.
Industrial Production Methods
Industrially, 4-Dodecanol, 6-ethyl- can be produced via the hydrogenation of fatty acids derived from palm kernel oil or coconut oil . This method involves the catalytic hydrogenation of the fatty acid methyl esters to produce the corresponding alcohols.
Chemical Reactions Analysis
Types of Reactions
4-Dodecanol, 6-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces hydrocarbons.
Substitution: Produces alkyl halides.
Scientific Research Applications
4-Dodecanol, 6-ethyl- has various applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 4-Dodecanol, 6-ethyl- is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is crucial in applications such as emulsification and solubilization of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Dodecanol: A similar fatty alcohol with a 12-carbon chain but without the ethyl substitution.
Lauryl Alcohol: Another name for dodecanol, commonly used in the production of surfactants.
1-Bromododecane: A halogenated derivative of dodecanol used as an alkylating agent.
Uniqueness
4-Dodecanol, 6-ethyl- is unique due to its ethyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it particularly useful in specific applications where these modified properties are advantageous .
Properties
CAS No. |
574730-30-6 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
6-ethyldodecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-7-8-9-11-13(6-3)12-14(15)10-5-2/h13-15H,4-12H2,1-3H3 |
InChI Key |
PEMNVJXSHLBJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)CC(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
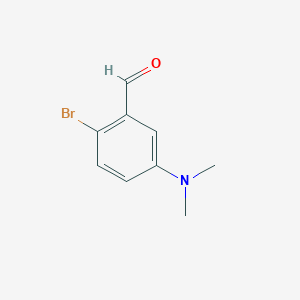

![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)
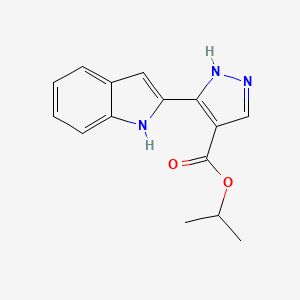
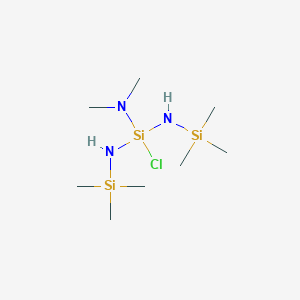
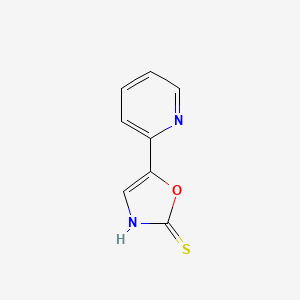
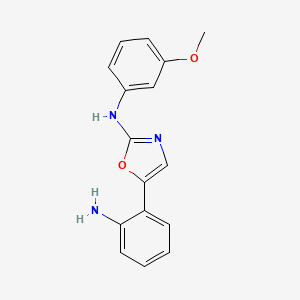
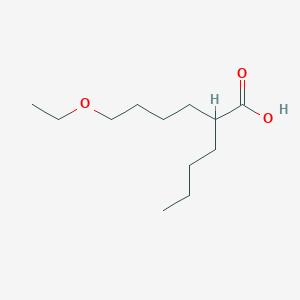
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)
